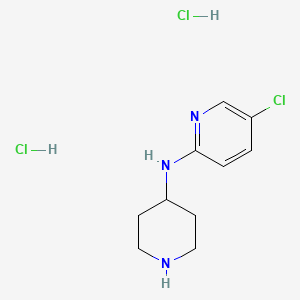![molecular formula C8H6ClN3O2 B1452910 4-Cloro-7H-pirrolo[2,3-d]pirimidina-6-carboxilato de metilo CAS No. 944709-69-7](/img/structure/B1452910.png)
4-Cloro-7H-pirrolo[2,3-d]pirimidina-6-carboxilato de metilo
Descripción general
Descripción
“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad .
Synthesis Analysis
The synthesis of this compound involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc(Cl)c2cc[nH]c2n1 . The InChI key for this compound is VIVLSUIQHWGALQ-UHFFFAOYSA-N . Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 188-194 °C, a predicted boiling point of 289.2±50.0 °C, and a predicted density of 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de la Janus Kinasa (JAK)
Este compuesto se utiliza en la síntesis de inhibidores de JAK . Los inhibidores de JAK son compuestos que inhiben la actividad de una o más de las enzimas de la familia JAK, interfiriendo así con la vía de señalización JAK – proteína transductora de señales y activadora de la transcripción (STAT) . Esta vía participa en la división y muerte celular y en los procesos de formación tumoral . La interrupción de la señalización JAK-STAT puede conducir a una variedad de enfermedades que afectan al sistema inmunitario .
Tratamiento del Cáncer y las Enfermedades Inflamatorias
Los inhibidores de JAK, sintetizados utilizando este compuesto, tienen aplicaciones terapéuticas en el tratamiento del cáncer y las enfermedades inflamatorias, como la artritis reumatoide, la psoriasis, la mielofibrosis, la policitemia vera, la dermatitis y otras .
Desarrollo de Inhibidores de la Quinasa Multidiana
Este compuesto se utiliza en el desarrollo de inhibidores de la quinasa multidiana . Estos inhibidores han mostrado efectos citotóxicos prometedores contra cuatro líneas celulares de cáncer diferentes .
Inducción del Arresto del Ciclo Celular y la Apoptosis
Se ha descubierto que el compuesto induce el arresto del ciclo celular y la apoptosis en células HepG2 . Esto va acompañado de un notable aumento de las proteínas proapoptóticas caspasa-3 y Bax, así como de la regulación negativa de la actividad de Bcl-2 .
Síntesis de Tofacitinib, Ruxolitinib y SHR0302
Este compuesto se utiliza para preparar inhibidores de JAK Tofacitinib, Ruxolitinib, SHR0302 y otros medicamentos .
Desarrollo de Tratamientos Innovadores para los Trastornos Inflamatorios de la Piel
La 4-Cloro-7H-pirrolo[2,3-d]pirimidina sirve como andamiaje para el desarrollo de potentes inhibidores de la quinasa, incluidos candidatos prometedores para tratamientos innovadores de los trastornos inflamatorios de la piel como la dermatitis atópica .
Mecanismo De Acción
Target of Action
The compound, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, also known as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, is primarily targeted towards the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor, disrupting the activity of one or more of the JAK family of enzymes . By doing so, it interferes with the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by this compound can lead to a variety of diseases affecting the immune system . This pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes .
Result of Action
The primary result of the action of this compound is the inhibition of the JAK-STAT signaling pathway . This disruption can lead to a variety of diseases affecting the immune system . It has therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPXNXFZLDDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653360 | |
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-69-7 | |
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)








